molecular formula C22H22N4O2 B7720198 N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide

N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide

Cat. No. B7720198
M. Wt: 374.4 g/mol
InChI Key: FEZUNLBSLJHYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide, also known as PPQ-102, is a chemical compound that has been extensively studied for its potential use in scientific research. PPQ-102 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In

Mechanism of Action

N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide has been shown to selectively activate the TRPA1 channel through a covalent modification of cysteine residues in the channel. This leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways. N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide has also been shown to have some activity on other TRP channels, although its effects are less pronounced.
Biochemical and Physiological Effects:
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity on TRP channels, N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). This can lead to an increase in 2-AG levels, which is thought to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide is its selectivity for the TRPA1 channel, which makes it a useful tool for studying this channel in isolation. However, N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide's activity on other TRP channels may limit its usefulness in some experiments. Additionally, the covalent modification of cysteine residues in the TRPA1 channel may make it difficult to use N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide in certain experiments where this modification could interfere with other processes.

Future Directions

There are several future directions for research on N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide. One area of interest is in the development of more selective TRPA1 channel activators, which could be useful for studying the channel in more detail. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide, particularly its effects on MAGL and 2-AG. Finally, there is potential for N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide to be developed into a therapeutic agent for the treatment of pain and inflammation, although further research is needed to fully explore this possibility.
In conclusion, N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its selective activation of the TRPA1 channel makes it a useful tool for studying this channel in isolation, and its activity on other TRP channels and inhibition of MAGL make it a potentially useful therapeutic agent. Further research is needed to fully understand the biochemical and physiological effects of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis method of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide involves several steps, including the condensation of 4-chloroaniline with ethyl acetoacetate to form 4-chloro-1-ethyl-6-oxo-1,6-dihydropyrazolo[3,4-b]quinoline-3-carboxylic acid ethyl ester. This compound is then reacted with propylamine and acetic anhydride to form N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide, or N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide.

Scientific Research Applications

N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of ion channels, specifically the transient receptor potential (TRP) channels. N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide has been shown to selectively activate the TRPA1 channel, which is involved in pain and inflammation. This makes N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide a potentially useful tool for studying the TRPA1 channel and its role in these processes.

properties

IUPAC Name

2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-3-12-26-22-18(13-16-6-4-5-7-19(16)23-22)21(25-26)24-20(27)14-28-17-10-8-15(2)9-11-17/h4-11,13H,3,12,14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZUNLBSLJHYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)COC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide

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